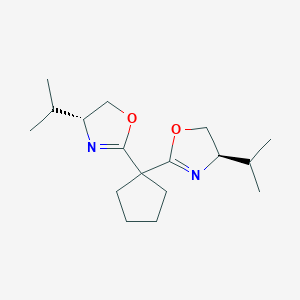
(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
Beschreibung
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its ability to facilitate the formation of chiral centers in various chemical reactions, making it valuable in the field of asymmetric synthesis.
Eigenschaften
Molekularformel |
C17H28N2O2 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H28N2O2/c1-11(2)13-9-20-15(18-13)17(7-5-6-8-17)16-19-14(10-21-16)12(3)4/h11-14H,5-10H2,1-4H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
VZFCYSTXXNIPPR-KBPBESRZSA-N |
Isomerische SMILES |
CC(C)[C@@H]1COC(=N1)C2(CCCC2)C3=N[C@@H](CO3)C(C)C |
Kanonische SMILES |
CC(C)C1COC(=N1)C2(CCCC2)C3=NC(CO3)C(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] typically involves the reaction of cyclopentanone with 4,5-dihydro-4-isopropyloxazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the formation of chiral centers in various chemical reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs with specific chiral properties, enhancing their efficacy and reducing side effects.
Industry: The compound is used in the production of fine chemicals and specialty materials, contributing to the development of advanced materials and technologies.
Wirkmechanismus
The mechanism of action of (4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] involves its ability to coordinate with metal ions, forming chiral complexes. These complexes can then participate in various catalytic reactions, promoting the formation of chiral products. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states, leading to high enantioselectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,4’R)-2,2’-Cyclobutylidenebis[4,5-dihydro-4-isopropyloxazole]
- (4R,4’R)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]
- (4R,4’R,5S,5’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]
Uniqueness
(4R,4’R)-2,2’-Cyclopentylidenebis[4,5-dihydro-4-isopropyloxazole] is unique due to its specific cyclopentylidene backbone, which provides distinct steric and electronic properties. This uniqueness allows for the formation of highly enantioselective products in various catalytic reactions, making it a valuable tool in asymmetric synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


